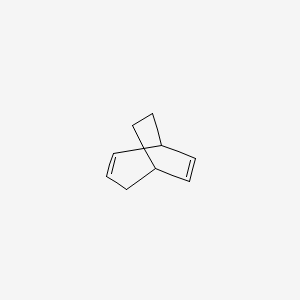
Bicyclo(3.2.2)nona-2,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo(3.2.2)nona-2,6-diene is an organic compound with the molecular formula C₉H₁₂. It is a bicyclic hydrocarbon featuring a unique structure with two fused rings. This compound is of interest in organic chemistry due to its structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo(3.2.2)nona-2,6-diene can be synthesized through various methods. One notable method involves the Diels-Alder reaction, where a diene reacts with a dienophile under specific conditions to form the bicyclic structure. For instance, the reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high-pressure cycloaddition followed by thermal cycloreversion yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
化学反应分析
Types of Reactions
Bicyclo(3.2.2)nona-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic substitution reactions, such as bromination, can occur, leading to the formation of dibromides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Bromination can be carried out using bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Dibromides and other halogenated derivatives.
科学研究应用
Bicyclo(3.2.2)nona-2,6-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Medicine: Some derivatives have potential therapeutic applications.
Industry: It is used in the synthesis of complex organic molecules and materials
作用机制
The mechanism of action of bicyclo(3.2.2)nona-2,6-diene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction being studied .
相似化合物的比较
Similar Compounds
Bicyclo(3.3.1)nonane: Another bicyclic hydrocarbon with a different ring fusion pattern.
Bicyclo(2.2.2)octa-2,5-diene: A smaller bicyclic compound with similar reactivity.
Uniqueness
Bicyclo(3.2.2)nona-2,6-diene is unique due to its specific ring structure, which imparts distinct reactivity and stability compared to other bicyclic compounds. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry .
属性
CAS 编号 |
14993-07-8 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC 名称 |
bicyclo[3.2.2]nona-2,6-diene |
InChI |
InChI=1S/C9H12/c1-2-8-4-6-9(3-1)7-5-8/h1-2,4,6,8-9H,3,5,7H2 |
InChI 键 |
OLNXIBCIPUFDHP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C=CCC1C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


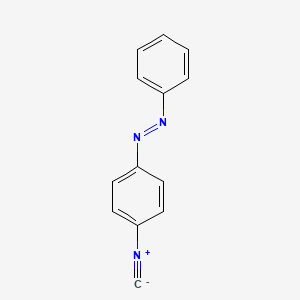
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
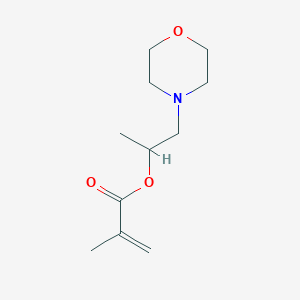
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)
![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
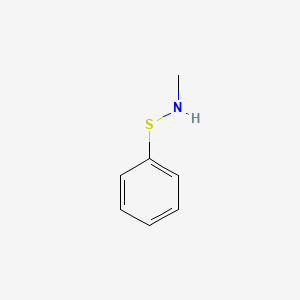
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
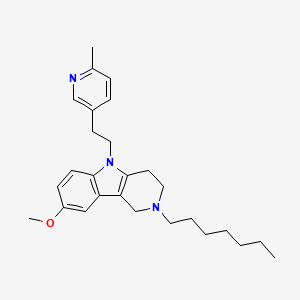
![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)

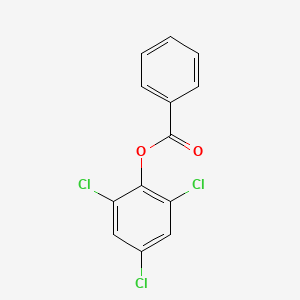
![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)
